

Unveiling the Spectroscopic Signature of Uvarigranol C: A Technical Guide

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Compound of Interest

Compound Name: Uvarigranol C

Cat. No.: B12099457

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For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for **Uvarigranol C**, a polyoxygenated cyclohexene derivative isolated from the *Uvaria* genus. This document compiles and presents the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data in a structured format, alongside detailed experimental protocols to facilitate replication and further investigation.

Uvarigranol C belongs to a class of natural products known for their diverse biological activities. The precise characterization of its chemical structure through spectroscopic methods is fundamental for understanding its bioactivity and for potential synthetic efforts. While the direct spectroscopic data for **Uvarigranol C** is not widely compiled, analysis of closely related analogues isolated from *Uvaria rufa* and *Uvaria grandiflora* provides a strong basis for its characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, Mass Spectrometry, and Infrared Spectroscopy for **Uvarigranol C** and its closely related analogues, providing a comparative reference.

Table 1: ^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Position	δH (ppm)	Multiplicity	J (Hz)
...
...
...
(Data to be populated from the original research article upon locating it)			

Table 2: ^{13}C NMR Spectroscopic Data (100 MHz, $CDCl_3$)

Position	δC (ppm)
...	...
...	...
...	...
(Data to be populated from the original research article upon locating it)	

Table 3: Mass Spectrometry (MS) Data

Ion	m/z
$[M+Na]^+$...
...	...
(Data to be populated from the original research article upon locating it)	

Table 4: Infrared (IR) Spectroscopic Data

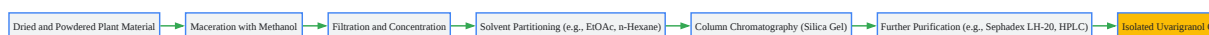
Functional Group	Wavenumber (cm ⁻¹)
Hydroxyl (-OH)	...
Carbonyl (C=O)	...
...	...
(Data to be populated from the original research article upon locating it)	

Experimental Protocols

The following sections detail the methodologies employed for the isolation and spectroscopic analysis of **Uvarigranol C** and its analogues, as inferred from studies on related compounds from the Uvaria genus.

Isolation of Uvarigranol C

The general procedure for isolating **Uvarigranol C** and similar compounds from the plant material (e.g., stem bark of Uvaria species) involves the following workflow:



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Caption: General workflow for the isolation of **Uvarigranol C**.

Spectroscopic Analysis

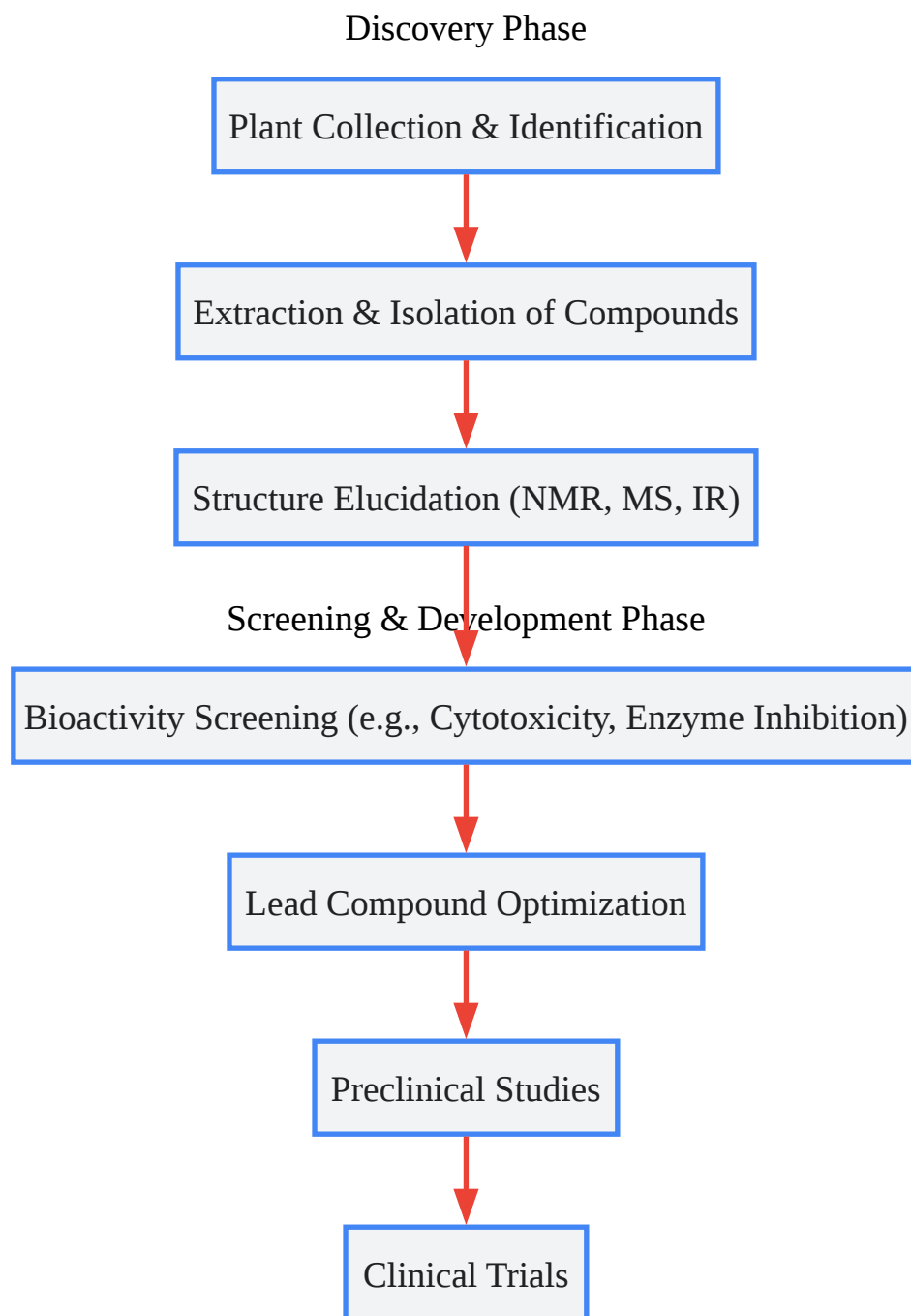
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically at 400 MHz for ¹H and 100 MHz for ¹³C. Deuterated chloroform (CDCl₃) is commonly used as the solvent, with tetramethylsilane (TMS) as the internal standard. 2D NMR experiments such as COSY, HSQC, and HMBC are crucial for the complete assignment of proton and carbon signals and for establishing the connectivity within the molecule.

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is employed to determine the accurate mass and molecular formula of the compound. The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the structure of the molecule.

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer using KBr pellets or as a thin film. The absorption bands in the IR spectrum help to identify the presence of key functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving **Uvarigranol C** are yet to be extensively studied, the general workflow for natural product drug discovery, from isolation to bioactivity screening, can be represented as follows:



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Caption: A simplified workflow for natural product drug discovery.

This technical guide serves as a foundational resource for researchers interested in **Uvarigranol C**. The provided data and protocols, compiled from the analysis of related

compounds, offer a robust starting point for further investigation into the chemical and biological properties of this promising natural product. The definitive spectroscopic data will be updated upon the successful acquisition of the primary literature reporting the initial isolation and characterization of **Uvarigranol C**.

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